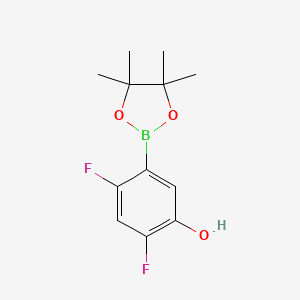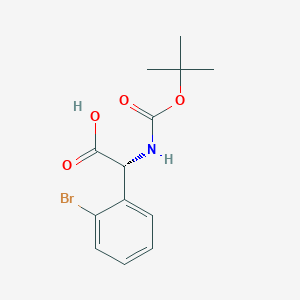
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7ClFIO. It is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with an ethanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.
Substitution: Halogen exchange reactions where the chloro, fluoro, or iodo groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in the removal of halogen atoms .
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The presence of multiple halogen atoms may influence its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Chloro-3-fluoro-2-iodophenyl)ethanol
- 1-(5-Fluoro-2-iodophenyl)ethanol
Uniqueness
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is unique due to the specific arrangement of chloro, fluoro, and iodo substituents on the phenyl ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H7ClFIO |
|---|---|
Molekulargewicht |
300.49 g/mol |
IUPAC-Name |
1-(6-chloro-2-fluoro-3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7ClFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 |
InChI-Schlüssel |
NTNRXSAJJVNRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1F)I)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
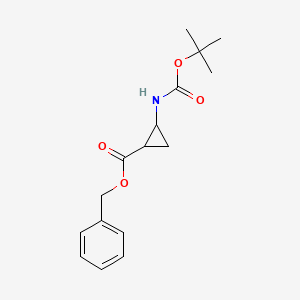


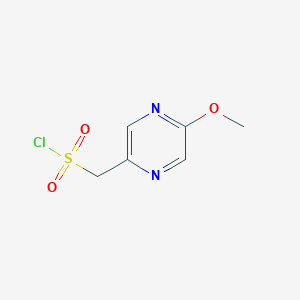
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
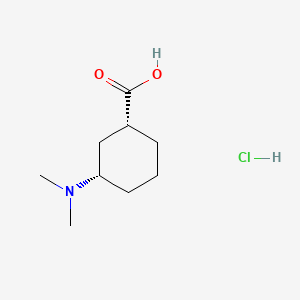

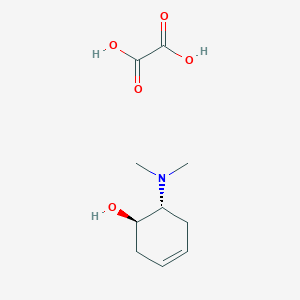
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)

